molecular formula C8H8O3 B590163 3,4-Dimethylfuran-2,5-dicarbaldehyde CAS No. 157948-48-6

3,4-Dimethylfuran-2,5-dicarbaldehyde

Cat. No.: B590163
CAS No.: 157948-48-6
M. Wt: 152.149
InChI Key: YCVGYQLORONSPM-UHFFFAOYSA-N
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Description

3,4-Dimethylfuran-2,5-dicarbaldehyde is a heterocyclic compound featuring a furan ring substituted with two aldehyde groups at positions 2 and 5, and methyl groups at positions 3 and 2. This structure imparts unique steric and electronic properties, influencing its reactivity and applications in organic synthesis and materials science. The methyl substituents in this compound likely enhance its stability and alter solubility compared to unsubstituted analogs, making it valuable for tailored chemical applications.

Properties

CAS No.

157948-48-6

Molecular Formula

C8H8O3

Molecular Weight

152.149

IUPAC Name

3,4-dimethylfuran-2,5-dicarbaldehyde

InChI

InChI=1S/C8H8O3/c1-5-6(2)8(4-10)11-7(5)3-9/h3-4H,1-2H3

InChI Key

YCVGYQLORONSPM-UHFFFAOYSA-N

SMILES

CC1=C(OC(=C1C)C=O)C=O

Synonyms

2,5-Furandicarboxaldehyde, 3,4-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
3,4-Dimethylfuran-2,5-dicarbaldehyde 3,4-diCH₃; 2,5-diCHO C₈H₈O₃ Enhanced steric hindrance; potential use in polymers or antimicrobial agents (inferred)
3,4-Dichlorofuran-2,5-dicarbaldehyde 3,4-diCl; 2,5-diCHO C₆H₂Cl₂O₃ Disinfection byproduct (DBP); mutagenic potential
Furan-2,5-dicarbaldehyde (DFF) Unsubstituted; 2,5-diCHO C₆H₄O₃ Intermediate in FDCA production; polymer precursor
Thiophene-2,5-dicarbaldehyde S-heteroatom; 2,5-diCHO C₆H₄O₂S Higher electron-withdrawing effect; used in coordination chemistry

Aldehyde Reactivity

  • This property could be advantageous in controlled polymer synthesis .
  • DFF : Highly reactive in oxidation pathways, converting to 2,5-furandicarboxylic acid (FDCA), a renewable alternative to terephthalic acid in plastics .

Heterocyclic Variations

  • Thiophene-2,5-dicarbaldehyde : The sulfur atom enhances electron delocalization, favoring applications in conductive materials. Computational studies highlight its distinct aromaticity compared to furan analogs .
  • Pyrrole-2,5-dicarbaldehyde : Nitrogen in the ring enables coordination with metals, useful in catalysis or pharmaceutical synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Inferred)

Compound Melting Point (°C) Solubility Stability
This compound Not reported Likely low in water High (steric protection)
DFF ~100–120 Moderate in polar solvents Oxidizes readily
3,4-Dichlorofuran-2,5-dicarbaldehyde Not reported Low in water Stable under acidic conditions

Research Findings and Implications

  • Environmental Impact : Chlorinated analogs like 3,4-dichlorofuran-2,5-dicarbaldehyde are emerging DBPs with unresolved health risks, necessitating further toxicological studies .
  • Materials Science : Methyl-substituted furan dicarbaldehydes could improve thermal stability in polymers, as seen in phenylene-2,5-dicarbaldehyde-based materials .
  • Antimicrobial Potential: Structural similarities to 2-acetyl-5-methylfuran suggest possible bioactivity, though direct evidence is lacking .

Preparation Methods

Synthetic Pathways Derived from Furan Carboxylic Acid Precursors

A closely related compound, 2,5-dimethylfuran-3,4-dicarboxylic acid, has been synthesized via acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate under reflux conditions . While this method focuses on dicarboxylic acid formation, it provides a foundational framework for adapting pathways to target aldehydes.

Catalytic Oxidation of Methyl Substituents

The direct oxidation of methyl groups to aldehydes on a furan ring presents significant challenges due to overoxidation risks. However, catalytic systems used in 2,5-dimethylfuran (DMF) synthesis may offer insights. For example, hydrophobic Pd/C-TMS catalysts achieve 94% DMF yields from carbohydrates by suppressing side reactions . Analogously, oxidizing 3,4-dimethylfuran with a dual catalyst system (e.g., Pd-supported oxides) under mild conditions could theoretically yield the dialdehyde. Such approaches would require precise control of oxidation states, potentially using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a co-catalyst to halt oxidation at the aldehyde stage.

Vilsmeier-Haack Formylation of Furan Intermediates

The Vilsmeier-Haack reaction, which introduces formyl groups to aromatic systems, is a plausible route for installing aldehyde functionalities. If 3,4-dimethylfuran is treated with the Vilsmeier reagent (POCl3 and DMF), electrophilic formylation could occur at the 2- and 5-positions. However, the electron-donating methyl groups may deactivate the furan ring, necessitating harsher conditions or directing groups. Experimental validation is needed to assess feasibility.

Multi-Step Synthesis via Intermediate Diesters

The patent describes the formation of diethyl 2,5-dimethylfuran-3,4-dicarboxylate as a side product during dicarboxylic acid synthesis. This diester could serve as a precursor for dialdehyde synthesis through sequential reduction and oxidation:

  • Reduction : LiAlH4-mediated reduction of the diester to 2,5-dimethylfuran-3,4-dimethanol.

  • Oxidation : Selective oxidation of primary alcohols to aldehydes using pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This pathway remains theoretical but aligns with established alcohol-to-aldehyde transformations in organic chemistry.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,4-dimethylfuran-2,5-dicarbaldehyde, and how do reaction conditions influence yield?

  • Methodology : A widely used method involves formylation of 3,4-dimethylfuran using the Vilsmeier-Haack reagent (POCl₃/DMF). Optimal conditions include mild temperatures (0–25°C) and controlled stoichiometry, yielding ~70–85% product after hydrolysis . Alternative routes, such as oxidation of dihydroxy derivatives (e.g., 2,5-dihydroxymethylfuran), require electrochemical setups (e.g., Ni/NiOOH electrodes) but offer higher selectivity for dicarbaldehyde formation .
  • Data Contradictions : Traditional hydrolysis methods (e.g., HgO–HBF₄–DMSO) report variable yields (43–90%), depending on substituent steric effects . Electrochemical methods avoid toxic reagents but require precise potential control to minimize overoxidation .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm, while methyl groups appear as singlets at δ 2.1–2.3 ppm. Integration ratios confirm purity .
  • X-ray Crystallography : Hexasubstituted furan derivatives (e.g., brominated analogs) show planar geometries with C–H⋯H and Br⋯Br interactions influencing packing . For dicarbaldehydes, recrystallization in DMSO/EtOH enhances crystal quality .

Q. What are the key reactivity patterns of this compound in nucleophilic addition and condensation reactions?

  • Methodology :

  • Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) under basic conditions (t-BuOK/THF) to form conjugated polymers. Solubility challenges arise with bulky substituents, requiring alkyloxy modifications .
  • Schiff Base Formation : Binds amines (e.g., aniline) in ethanol under reflux, forming stable imines for metal coordination studies .

Advanced Research Questions

Q. How does computational modeling explain the electronic and steric effects of substituents on this compound’s reactivity?

  • Methodology : Density Functional Theory (DFT) studies on analogous dicarbaldehydes (e.g., thiophene-2,5-dicarbaldehyde) reveal:

  • Electron-withdrawing groups (e.g., –CHO) reduce aromaticity, increasing electrophilicity at the α-carbon .
  • Methyl groups at C3/C4 introduce steric hindrance, slowing nucleophilic attack by ~15–20% compared to unsubstituted furan .
    • Experimental Validation : Hammett plots correlate substituent electronic parameters (σ) with reaction rates in condensation reactions .

Q. What strategies resolve contradictions in catalytic data for electrochemical oxidation of furan derivatives to dicarbaldehydes?

  • Contradictions : Ni-based catalysts achieve >90% Faradaic efficiency for 2,5-furandicarboxylic acid but struggle with dicarbaldehyde intermediates due to overoxidation .
  • Resolution :

  • Potential Programming : Stepwise electrolysis (0.4 V → 0.8 V vs. RHE) isolates dicarbaldehyde intermediates before further oxidation .
  • Electrolyte Optimization : Neutral pH buffers (e.g., phosphate) stabilize aldehyde groups, reducing side reactions .

Q. How do metal coordination complexes of this compound enhance catalytic or material properties?

  • Case Study : Schiff base ligands derived from this compound form complexes with Cu(II) and Mn(II), showing:

  • Catalytic Activity : Mn complexes oxidize alcohols to ketones with TOF > 500 h⁻¹ in acetonitrile .
  • MOF Applications : Cd(II) complexes with thienothiophene-dicarbaldehyde analogs exhibit luminescence tunable via ligand design .

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